4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione class, characterized by a bicyclic core structure integrating a benzene ring fused with a thiadiazine heterocycle. The substituents at positions 2 and 4—specifically, a 4-ethylphenyl group and a (2,5-dimethylphenyl)methyl moiety—distinguish its structural and electronic profile.
Propriétés
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-4-19-11-13-21(14-12-19)26-24(27)25(16-20-15-17(2)9-10-18(20)3)22-7-5-6-8-23(22)30(26,28)29/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMRQVZOIEHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione belongs to the class of benzothiadiazines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 342.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:
- Antioxidant Activity : The compound demonstrates significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes, suggesting potential applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against a range of bacterial strains, highlighting its potential as an antimicrobial agent.
Case Studies and Research Findings
- Antioxidant Activity Study
- Anti-inflammatory Mechanism
- Antimicrobial Efficacy
Comparative Biological Activity
To better understand the potential of this compound, a comparison with related benzothiadiazine derivatives is useful:
| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 4-[(2,5-dimethylphenyl)methyl] derivative | 25 | 50 |
| Benzothiadiazine A | 30 | 70 |
| Benzothiadiazine B | 20 | 40 |
Comparaison Avec Des Composés Similaires
Structural and Functional Analog: K261-2248
The closest structural analog identified is 4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione (K261-2248), which shares the benzothiadiazine trione core but differs in substituents (Table 1) .
Table 1: Structural and Property Comparison
*The target compound’s 4-ethylphenyl and (2,5-dimethylphenyl)methyl groups are less polar than K261-2248’s 2-chlorophenylmethyl, suggesting increased lipophilicity. However, the absence of a strongly electron-withdrawing group (e.g., Cl) may reduce metabolic stability compared to K261-2248.
Key Differences and Implications:
In contrast, the 2,5-dimethylphenylmethyl group in the target compound is electron-donating, which may alter binding affinity or selectivity . The 4-ethylphenyl substituent (target compound) provides a bulkier hydrophobic group compared to K261-2248’s 3,4-dimethylphenyl, likely increasing membrane permeability but reducing aqueous solubility.
Physicochemical Properties: The higher logP of K261-2248 (5.85) reflects the contribution of the chlorine atom. The target compound’s logP is expected to be slightly lower due to the absence of Cl but may still exceed 5.0 due to ethyl and dimethylphenyl groups.
Synthetic and Pharmacological Considerations :
- The chlorine atom in K261-2248 may improve metabolic stability by resisting oxidative degradation, whereas the target compound’s alkyl substituents could render it more susceptible to CYP450-mediated metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
